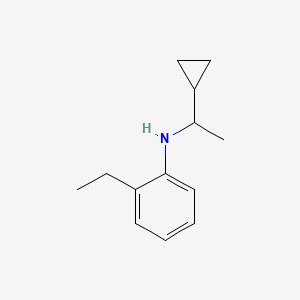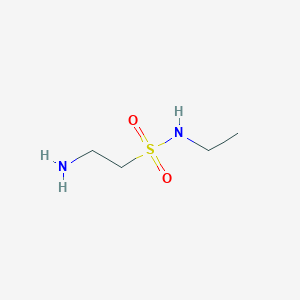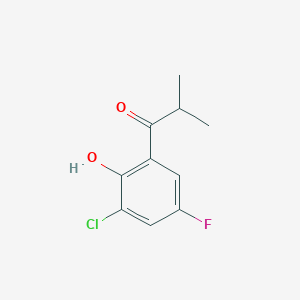![molecular formula C12H18BrNO B13271839 2-Bromo-6-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13271839.png)
2-Bromo-6-{[(3-methylbutan-2-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-{[(3-methylbutan-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C12H18BrNO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 2-position and a substituted amino group at the 6-position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-{[(3-methylbutan-2-yl)amino]methyl}phenol typically involves the bromination of a suitable phenol precursor followed by the introduction of the amino substituent. One common method involves the bromination of 2,6-dimethylphenol using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-6-methylphenol is then subjected to a Mannich reaction with formaldehyde and 3-methylbutan-2-amine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-{[(3-methylbutan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of substituted phenol derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The amino group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Substituted phenol derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Quinones or other oxidized phenolic compounds.
Reduction Reactions: Secondary or tertiary amines derived from the amino group.
Scientific Research Applications
2-Bromo-6-{[(3-methylbutan-2-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-{[(3-methylbutan-2-yl)amino]methyl}phenol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, leading to modulation of their activity. The phenol group can participate in hydrogen bonding and other interactions, further influencing the compound’s effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methoxynaphthalene
- 2-Bromo-2-methylbutane
- 2-Bromo-4-methyl-6-nitrophenol
Uniqueness
2-Bromo-6-{[(3-methylbutan-2-yl)amino]methyl}phenol is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. The combination of a bromine atom, a phenol group, and a substituted amino group allows for diverse reactivity and interactions, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
2-bromo-6-[(3-methylbutan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H18BrNO/c1-8(2)9(3)14-7-10-5-4-6-11(13)12(10)15/h4-6,8-9,14-15H,7H2,1-3H3 |
InChI Key |
BQUWGQQQCCQFJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1=C(C(=CC=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


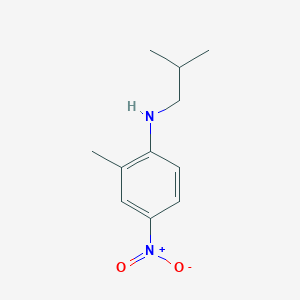
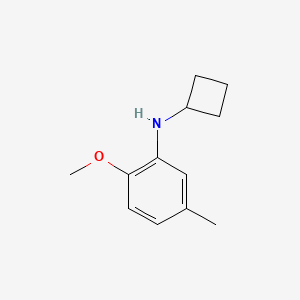
![N,N-Dimethyl-2-[(pentan-3-yl)amino]acetamide](/img/structure/B13271777.png)

![Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate](/img/structure/B13271803.png)
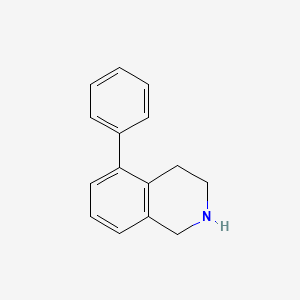
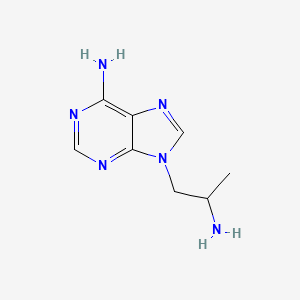
![5-Aminospiro[2.3]hexane-1-carboxamide](/img/structure/B13271822.png)
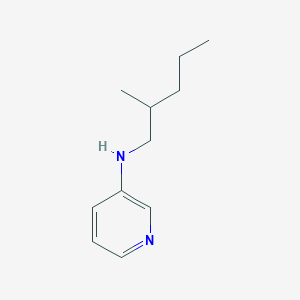

![2-[(Methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13271844.png)
